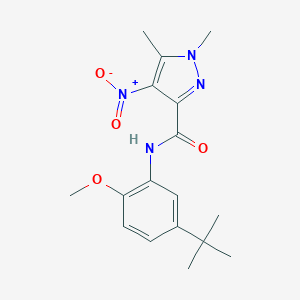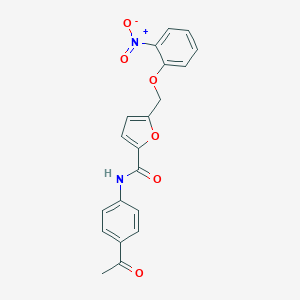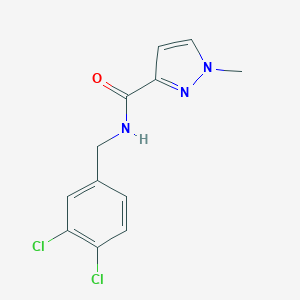![molecular formula C22H21NO4 B213667 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease and Parkinson's disease, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been shown to have neuroprotective effects, potentially slowing the progression of these neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide involves its ability to bind to specific proteins and enzymes, leading to the inhibition of their activity. For example, in cancer cells, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to inhibit the activity of the protein AKT, which is involved in cell growth and survival. In Alzheimer's disease and Parkinson's disease, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles, which are characteristic of these diseases.
Biochemical and Physiological Effects:
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and the inhibition of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles. Additionally, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, allowing for targeted inhibition of these molecules. However, one limitation is that 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide may have off-target effects, leading to unintended consequences. Additionally, the synthesis of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be challenging and time-consuming, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods for 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, allowing for larger-scale production. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide and its potential applications in various diseases. Finally, the development of more specific and potent derivatives of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide may lead to improved therapeutic agents for cancer and neurodegenerative diseases.
Synthesemethoden
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be synthesized through a multistep process involving the reaction of 3-methoxyphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-methoxyaniline and benzoyl chloride. The final product is obtained through recrystallization.
Eigenschaften
Produktname |
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-6-3-5-18(13-19)23-22(24)17-11-9-16(10-12-17)15-27-21-8-4-7-20(14-21)26-2/h3-14H,15H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
IKIKGXVJASXNRM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)


